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Abstract
Epaminurad (also known as URC102 or UR-1102) is a novel, orally active, and selective

inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development

for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1,

a key protein in the renal reabsorption of uric acid, Epaminurad promotes the excretion of uric

acid, thereby lowering serum uric acid (sUA) levels.[3] This technical guide provides an in-

depth overview of the uricosuric effect of Epaminurad, summarizing key quantitative data from

preclinical and clinical studies, detailing experimental methodologies, and illustrating the

underlying mechanisms and workflows.

Mechanism of Action: Selective URAT1 Inhibition
The primary mechanism driving the uricosuric effect of Epaminurad is its selective inhibition of

the hURAT1 transporter located in the apical membrane of renal proximal tubular cells.[4] In the

complex process of uric acid homeostasis, URAT1 is responsible for the majority of urate

reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting this

transporter, Epaminurad effectively reduces the reabsorption of uric acid, leading to increased

fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.[3]

[6]
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Notably, Epaminurad exhibits high selectivity for URAT1 over other organic anion transporters

(OATs), such as OAT1 and OAT3, which are also involved in urate handling.[4][7] This

selectivity is a key differentiator from some older uricosuric agents and may contribute to a

more favorable safety profile by minimizing off-target effects.[7]
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Mechanism of Action of Epaminurad in the Renal Proximal Tubule.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and

clinical studies investigating the uricosuric effect of Epaminurad.

Table 1: In Vitro Inhibitory Activity of Epaminurad
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Transporter Parameter Value (µM)

hURAT1 Ki 0.057 ± 0.036

hOAT1 Ki 7.2 ± 0.8

hOAT3 Ki 2.4 ± 0.2

Data sourced from

MedchemExpress.[3]

Table 2: Preclinical Pharmacokinetics of Epaminurad in
Tufted Capuchin Monkeys (Single Oral Dose)

Dose Cmax (µg/mL) Tmax (h) T1/2 (h)
AUC0-inf
(mg*h/mL)

3 mg/kg 8.96 ± 1.74 0.6 ± 0.2 4.7 ± 0.9 26.2 ± 8.1

10 mg/kg 42.4 ± 12.8 0.5 ± 0.0 4.2 ± 1.1 108 ± 51

30 mg/kg 92.9 ± 21.0 0.8 ± 0.3 3.3 ± 0.8 257 ± 60

Data sourced

from

MedchemExpres

s.[3]

Table 3: Preclinical Uricosuric Effect of Epaminurad in
Tufted Capuchin Monkeys (Day 3 of Dosing)
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Treatment Group
Average Plasma Uric Acid
Reduction from Baseline
(%)

Fractional Excretion of
Uric Acid (FEUA) (%
Change from Control)

Epaminurad 3 mg/kg Significant Reduction Significant Increase

Epaminurad 10 mg/kg Significant Reduction Significant Increase

Epaminurad 30 mg/kg Significant Reduction Significant Increase

Benzbromarone 100 mg/kg
Comparable to Epaminurad 3

mg/kg

Comparable to Epaminurad 3

mg/kg

Qualitative summary based on

reported significant effects.[3]

Table 4: Phase 2b Clinical Trial Efficacy of Epaminurad
in Patients with Gout (Week 4)
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Treatment
Group

N

Proportion of
Patients with
sUA < 6 mg/dL
(%)

Proportion of
Patients with
sUA < 5 mg/dL
(%)

Mean Percent
Change in sUA
from Baseline
(%)

Placebo 38 0.0 Not Reported +1.2 (± 7.75)

Epaminurad 3

mg
37 54.05

Significantly

Greater than

Placebo

Significant

Reduction

Epaminurad 6

mg
39 71.79

Significantly

Greater than

Placebo

Significant

Reduction

Epaminurad 9

mg
36 88.89

Significantly

Greater than

Placebo

-54.3 (± 12.4)

Febuxostat 80

mg
19 84.21 Not Reported

Significant

Reduction

Data compiled

from multiple

sources

referencing the

phase 2b trial

(NCT04804111).

[5][7][8][9][10]

Experimental Protocols
In Vitro URAT1 Inhibition Assay
This assay is designed to determine the inhibitory potency of a test compound on the hURAT1

transporter expressed in a cellular system.

Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the

hURAT1 transporter (SLC22A12 gene).[4][11]
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Substrate: Radiolabeled ([14C]) uric acid or a fluorescent substrate analog is used to

measure uptake.[11]

Protocol Outline:

Cell Seeding: HEK293-hURAT1 cells are seeded into multi-well plates and grown to a

confluent monolayer.

Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing

varying concentrations of Epaminurad or a vehicle control for a defined period (e.g., 30

minutes).[11]

Uptake Initiation: The pre-incubation solution is replaced with a solution containing the

substrate (e.g., uric acid) and the respective concentrations of the test compound.

Uptake Termination: After a short incubation period (e.g., 2-30 minutes), the uptake is

stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

[11]

Cell Lysis and Quantification: Cells are lysed, and the intracellular substrate concentration

is quantified using scintillation counting (for radiolabeled substrate) or fluorescence

measurement.

Data Analysis: The rate of substrate uptake is calculated and plotted against the inhibitor

concentration to determine the IC50 value. The Ki is then calculated from the IC50.
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In Vitro URAT1 Inhibition Assay Workflow.

Preclinical Uricosuric Effect in a Non-Human Primate
Model
Tufted capuchin monkeys are a suitable model for studying uricosuric agents due to their low

uricase activity, which results in higher plasma urate levels compared to other non-primate

species.

Animal Model: Tufted capuchin monkeys.
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Dosing: Epaminurad is administered orally, once daily, for a specified duration (e.g., 3

consecutive days).[3]

Sample Collection:

Blood: Collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours) to

determine plasma concentrations of Epaminurad and uric acid.

Urine: Collected over a defined interval (e.g., 0-8 hours post-dosing) to measure urine

volume, and uric acid and creatinine concentrations.

Key Parameters Measured:

Pharmacokinetics: Cmax, Tmax, T1/2, AUC.

Pharmacodynamics:

Plasma Uric Acid (PUA) levels.

Urinary Uric Acid Excretion.

Fractional Excretion of Uric Acid (FEUA), calculated as: (Urine Uric Acid * Plasma

Creatinine) / (Plasma Uric Acid * Urine Creatinine) * 100.

Analytical Methods: Uric acid and creatinine levels in plasma and urine are typically

measured using enzymatic colorimetric assays or HPLC-based methods.

Phase 2b Clinical Trial in Gout Patients (NCT04804111)
This study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.

[7][10]

Patient Population: Adult patients (19-70 years) diagnosed with gout and a baseline sUA

level ≥ 7.0 mg/dL.[12]

Exclusion Criteria: Included, but not limited to, urolithiasis within 5 years, significant renal

impairment (eGFR <30 mL/min/1.73m²), uncontrolled hypertension or diabetes, and prior

treatment with certain urate-lowering therapies.[12]
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Study Design:

Screening and Washout: Patients underwent a screening period and washout of any

previous urate-lowering therapies.

Randomization: Patients were randomized to receive once-daily oral doses of

Epaminurad (3 mg, 6 mg, or 9 mg), placebo, or an active comparator (febuxostat 80 mg)

for 12 weeks.[3][10]

Gout Flare Prophylaxis: All patients received prophylaxis for gout flares as per the study

protocol.[3]

Primary Efficacy Endpoint: The proportion of patients with a sUA level < 6.0 mg/dL at Week

4.[10]

Secondary Efficacy Endpoints:

Proportion of patients with sUA < 5.0 mg/dL.[12]

Mean percent and absolute change in sUA from baseline.[12]

Incidence of gout flares.

Analytical Method: Serum uric acid levels are typically determined using a specific uricase-

based enzymatic method in a central laboratory.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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